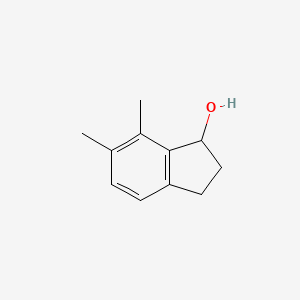

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol

Description

6,7-Dimethyl-2,3-dihydro-1H-inden-1-ol is a bicyclic organic compound characterized by a partially saturated indene backbone (2,3-dihydro-1H-inden-1-ol) with methyl substituents at positions 6 and 6. For instance, dihydroindenol derivatives are frequently explored in medicinal chemistry due to their ability to interact with enzymes and receptors via hydrogen bonding (hydroxyl group) and hydrophobic interactions (alkyl substituents) .

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C11H14O/c1-7-3-4-9-5-6-10(12)11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3 |

InChI Key |

NFIMNBLZAPETED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(CCC2O)C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the reduction of the corresponding ketone, 6,7-dimethyl-2,3-dihydro-1H-inden-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol are not well-documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: Further reduction can lead to the formation of saturated alcohols.

Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

Oxidation: 6,7-dimethyl-2,3-dihydro-1H-inden-1-one.

Reduction: Saturated alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Functional Group Variations

Methoxy-Substituted Analogs

- Compared to 6,7-dimethyl-dihydroindenol, the methoxy groups may improve solubility in polar solvents but reduce lipophilicity. Key Difference: Methoxy groups vs. methyl groups; altered electronic and solubility profiles .

- 1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol (): The aminomethyl group introduces hydrogen-bonding capability, enabling interactions with acidic residues in enzymes. This compound’s dual functionalization (methoxy and aminomethyl) contrasts with the simpler methyl/hydroxyl combination in 6,7-dimethyl-dihydroindenol .

Halogenated Derivatives

- 5-Fluoro-2,3-dihydro-1H-inden-1-ol (): Fluorination at position 5 increases electronegativity and metabolic stability. The fluorine atom’s small size and strong C-F bond may enhance selectivity for biological targets compared to the sterically bulkier methyl groups in 6,7-dimethyl-dihydroindenol .

5,6-Dichloro-2,3-dihydro-1H-inden-1-ol ():

Chlorine atoms at positions 5 and 6 improve lipophilicity and may enhance membrane permeability. However, chlorine’s larger atomic radius compared to methyl groups could sterically hinder target interactions .

Amino-Substituted Derivatives

- 2-Amino-3-methyl-2,3-dihydro-1H-inden-1-ol (): The amino group at position 2 introduces basicity, enabling salt formation and improved solubility in acidic environments. This contrasts with 6,7-dimethyl-dihydroindenol, which lacks ionizable groups .

Substitution Pattern Effects

| Compound Name | Substituents | Molecular Weight | Key Properties/Activities |

|---|---|---|---|

| 6,7-Dimethyl-2,3-dihydro-1H-inden-1-ol | 6,7-diCH₃; 1-OH | 164.24 g/mol | High lipophilicity; potential steric effects |

| 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-ol | 4,5-diOCH₃; 1-OH | 208.25 g/mol | Enhanced solubility; electron-donating effects |

| 5-Fluoro-2,3-dihydro-1H-inden-1-ol | 5-F; 1-OH | 152.17 g/mol | Metabolic stability; target selectivity |

| 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol | 5,6-diCl; 1-OH | 203.07 g/mol | Increased lipophilicity; potential toxicity |

| 2-Amino-3-methyl-2,3-dihydro-1H-inden-1-ol | 2-NH₂; 3-CH₃; 1-OH | 163.22 g/mol | Basic character; improved aqueous solubility |

Biological Activity

6,7-Dimethyl-2,3-dihydro-1H-inden-1-ol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C11H14O

- Molecular Weight : 162.2 g/mol

- CAS Number : 249897-27-6

The compound features a hydroxyl group and two methyl groups attached to the indan structure, which contribute to its unique reactivity and biological activity.

The biological activity of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with enzyme active sites, influencing their activity. This interaction can affect metabolic pathways and drug metabolism.

- Cell Membrane Interaction : The hydrophobic nature of the indan ring allows the compound to interact with lipid membranes, potentially altering membrane fluidity and permeability.

Biological Activities

Recent studies have highlighted several key biological activities associated with 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. In various assays (DPPH, ABTS), it demonstrated promising IC50 values indicating its potential as an antioxidant agent .

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In a study involving Jurkat cells (a model for T-cell leukemia), it inhibited cell proliferation with a GI50 value of approximately 341.5 nM. This suggests that it may serve as a lead compound in developing anticancer therapies .

Enzyme Inhibition

6,7-Dimethyl-2,3-dihydro-1H-inden-1-ol has been reported to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly impact drug metabolism and pharmacokinetics, suggesting potential implications for drug-drug interactions.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6,7-Dimethylindanone | Ketone derivative of the indan structure | Moderate enzyme inhibition |

| 4-Bromo-6,7-dimethylindanone | Brominated variant | Enhanced biological activity |

| Indanone derivatives | Various substitutions affecting activity | Anticancer and antibacterial properties |

Study on Antioxidant Properties

A study utilized DPPH and ABTS assays to evaluate the antioxidant capacity of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol. The results indicated that the compound effectively scavenged free radicals, with IC50 values suggesting strong antioxidant potential compared to standard antioxidants .

Study on Antiproliferative Effects

In vitro studies assessed the antiproliferative effects on Jurkat cells. The compound induced significant cell cycle arrest and apoptosis as evidenced by DNA fragmentation assays. These findings support its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.